Product packaging for 4-[2-(Piperidin-4-yl)ethyl]pyridine(Cat. No.:CAS No. 1256833-76-7)

4-[2-(Piperidin-4-yl)ethyl]pyridine

Cat. No.: B3226631
CAS No.: 1256833-76-7
M. Wt: 190.28
InChI Key: BZLMRWRITNQGQQ-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-4-yl)ethyl]pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B3226631 4-[2-(Piperidin-4-yl)ethyl]pyridine CAS No. 1256833-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-piperidin-4-ylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-4,7-8,12,14H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLMRWRITNQGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Nitrogen Containing Heterocycles in Synthetic Chemistry and Materials Science

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, representing a vast and diverse family of compounds that are integral to both the biological and material worlds. ijsrst.com These compounds, which feature a ring structure containing at least one nitrogen atom, are ubiquitous in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.org Their significance is rooted in the unique properties the nitrogen atom imparts to the cyclic system, influencing the molecule's electronic structure, reactivity, and intermolecular interactions.

In the realm of synthetic chemistry, nitrogen heterocycles are prized as versatile scaffolds for building complex molecular architectures. frontiersin.org An analysis of FDA-approved pharmaceuticals revealed that 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting their privileged status in medicinal chemistry. msesupplies.com Their structural diversity allows them to mimic natural metabolites and provides a template for developing therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. openmedicinalchemistryjournal.comwisdomlib.org Beyond medicine, these compounds are crucial as ligands in transition-metal catalysis and as organocatalysts, driving the development of efficient and selective chemical transformations. frontiersin.org

The influence of nitrogen-containing heterocycles extends profoundly into materials science. ijsrst.com They form the basis of many electroactive polymers, dyes, and sensors. openmedicinalchemistryjournal.com For instance, certain azine-based polymers function as organic semiconductors in photovoltaics and thin-film transistors, while other nitrogen-rich heterocycles are investigated as high-energy materials for propellants. msesupplies.com The ability to tune the electronic and optical properties of these compounds through synthetic modification makes them essential components in the design of advanced materials for applications ranging from information storage to polymer membranes. msesupplies.comopenmedicinalchemistryjournal.com

Strategic Importance of Pyridine and Piperidine Moieties As Core Scaffolds

Among the myriad nitrogen-containing heterocycles, pyridine (B92270) and piperidine (B6355638) are of exceptional strategic importance in molecular design. researchgate.net Pyridine, an aromatic six-membered ring, and its saturated counterpart, piperidine, offer distinct yet complementary features, making them highly valuable core structures in drug discovery and materials science. nih.govnih.gov

Pyridine is one of the most prevalent heterocyclic units found in pharmaceuticals and functional materials. frontiersin.orgnih.gov Its aromaticity provides a rigid, planar scaffold, while the electron-withdrawing nitrogen atom creates a unique electronic environment. This structure is a key component in the redox reactions of essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH). nih.gov In drug design, the pyridine ring is used to construct broad-spectrum therapeutic agents, including antimicrobial, anticancer, and antihypertensive drugs. nih.gov Its ability to engage in various intermolecular interactions and its utility as a ligand for catalysts make it a versatile building block for synthetic chemists. frontiersin.orgresearchgate.net

Piperidine, a saturated six-membered heterocycle, is also a pivotal cornerstone in drug development and is present in numerous natural alkaloids. nih.govresearchgate.net Unlike the planar pyridine, the piperidine ring typically adopts a flexible, non-planar chair conformation. drugbank.com This three-dimensional structure is a critical feature in the design of drugs targeting the central nervous system, such as antipsychotics, and other therapeutic agents like anticoagulants and antivirals. researchgate.net The basic nitrogen atom within the piperidine ring serves as a key site for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties. researchgate.net The combination of pyridine and piperidine within a single hybrid molecule is a powerful strategy in medicinal chemistry, creating novel structures with diverse biological activities. researchgate.net

Reactivity and Derivatization Pathways of 4 2 Piperidin 4 Yl Ethyl Pyridine

Scaffold Engineering for Receptor Binding Site Mimicry

The three-dimensional structure of 4-[2-(Piperidin-4-yl)ethyl]pyridine can be tailored to mimic the binding sites of various receptors. By introducing different substituents on the pyridine (B92270) and piperidine (B6355638) rings, chemists can create a library of compounds with diverse shapes and electronic properties. This approach has been used to develop ligands for various receptors, including sigma receptors, which are targets for neurological disorder treatments. nih.gov For instance, a series of N-(4-piperidinyl)-2-indolinones were identified as a new class of ligands for the nociceptin (B549756) receptor, with modifications to the piperidine N-substituent yielding both potent agonists and antagonists. nih.gov

Applications in Advanced Chemical Synthesis and Ligand Design

Contributions to Supramolecular Chemistry

The unique structural characteristics of 4-[2-(Piperidin-4-yl)ethyl]pyridine, which combine a basic piperidine (B6355638) ring and an aromatic pyridine (B92270) ring connected by a flexible ethyl linker, position it as a versatile building block in the field of supramolecular chemistry. While direct studies on this specific compound are limited, its potential contributions can be inferred from extensive research on analogous molecular structures. These related systems demonstrate how the interplay of hydrogen bonding, metal coordination, and other non-covalent interactions involving pyridine and piperidine moieties can lead to the formation of complex and functional supramolecular architectures.

The dual nature of the molecule, featuring both a hydrogen bond donor/acceptor in the piperidine N-H group and a coordination/hydrogen bond acceptor site at the pyridine nitrogen, allows for the rational design of a variety of supramolecular assemblies. The flexibility of the ethyl linker adds another layer of complexity and tunability, enabling the molecule to adopt various conformations to accommodate different guest molecules or to form intricate network structures.

Hydrogen-Bonded Networks and Co-crystals

The ability of both the piperidine and pyridine nitrogens to participate in hydrogen bonding makes this compound an excellent candidate for the construction of hydrogen-bonded networks and co-crystals. In co-crystallization with dicarboxylic acids, for instance, the pyridine nitrogen can act as a strong hydrogen bond acceptor from the carboxylic acid's hydroxyl group, a common and robust synthon in crystal engineering. mdpi.comresearchgate.net Simultaneously, the piperidine nitrogen can engage in hydrogen bonding with other functional groups or solvent molecules.

The formation of such co-crystals can be guided by predictable hydrogen bonding motifs. researchgate.net For example, studies on co-crystals of pyridine derivatives with dicarboxylic acids have shown the formation of well-defined assemblies through strong O-H···N and weaker C-H···O hydrogen bonds. mdpi.com The resulting supramolecular architectures can range from simple dimers to extended one-, two-, or three-dimensional networks. researchgate.net The specific architecture is influenced by factors such as the geometry of the co-former and the conformational flexibility of the ligand. rsc.org

Table 1: Potential Hydrogen Bonding Interactions of this compound

Interacting Group Role of this compound Potential Interacting Partner Resulting Supramolecular Motif
Pyridine Nitrogen Hydrogen Bond Acceptor Carboxylic Acids, Alcohols, Water Heterosynthons, Chains, Layers
Piperidine N-H Hydrogen Bond Donor Carbonyls, Ethers, Anions Chains, Sheets
Piperidine N-H Hydrogen Bond Acceptor Water, Alcohols Hydrated Crystal Structures

Coordination Polymers and Metal-Organic Frameworks

The pyridine moiety of this compound serves as an excellent coordination site for a wide range of transition metals. wikipedia.org This allows for its use as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs). The flexibility of the ethyl chain is a crucial feature, as it can influence the final topology and dimensionality of the resulting framework. researchgate.net

In coordination polymers, the ligand can bridge metal centers to form extended structures. Depending on the coordination geometry of the metal ion and the conformation adopted by the flexible ligand, various architectures such as 1D chains, 2D layers, or 3D frameworks can be achieved. mdpi.comnih.gov For instance, flexible bis(pyridyl) ligands with aliphatic spacers have been shown to form diverse supramolecular patterns, including ladder-like chains and layered structures, depending on the counter-anions and the conformation of the ligands. rsc.org

The piperidine nitrogen can also play a role in these systems, either by remaining protonated and forming hydrogen bonds with counter-ions or solvent molecules, or potentially by coordinating to a second metal center under certain conditions, leading to heterometallic or higher-connectivity nodes. The synthesis of coordination polymers with ligands bearing both pyridine and piperidine-like functionalities has demonstrated the formation of various geometries, including square planar, tetrahedral, and octahedral arrangements around the metal centers. researchgate.net

Table 2: Potential Coordination Modes and Resulting Architectures

Coordination Site Metal Ion Examples Potential Coordination Geometry Resulting Supramolecular Architecture
Pyridine Nitrogen Cu(II), Zn(II), Ag(I), Fe(II) Linear, Tetrahedral, Octahedral 1D Chains, 2D Grids, 3D Frameworks

Self-Assembly and Host-Guest Chemistry

The principles of self-assembly are central to the formation of discrete supramolecular structures from this compound. mdpi.comotago.ac.nz By carefully selecting the metal centers and reaction conditions, it is possible to direct the assembly process towards the formation of specific architectures, such as molecular cages or macrocycles. frontiersin.org These self-assembled structures can possess internal cavities capable of encapsulating guest molecules, leading to applications in areas like molecular recognition and sensing.

The flexible nature of the ethyl linker in this compound can be advantageous in creating adaptable binding pockets. The combination of directional coordination bonds and stabilizing hydrogen bonds can lead to robust host-guest systems. For example, supramolecular cages have been constructed using ligands that feature both coordination sites and hydrogen bonding groups, allowing for the encapsulation of specific guest molecules.

Spectroscopic and Chromatographic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and spatial arrangement can be obtained.

In the ¹H NMR spectrum of 4-[2-(Piperidin-4-yl)ethyl]pyridine, distinct signals are expected for the protons of the pyridine (B92270) ring, the ethyl linker, and the piperidine (B6355638) ring.

Pyridine Protons: The pyridine ring will exhibit two signals in the aromatic region. The protons ortho to the nitrogen (at C2 and C6) are expected to appear as a doublet at a downfield chemical shift (approximately 8.4-8.6 ppm) due to the electron-withdrawing nature of the nitrogen atom. The protons meta to the nitrogen (at C3 and C5) will appear as another doublet at a slightly more upfield position (approximately 7.1-7.3 ppm).

Ethyl Linker Protons: The two methylene (B1212753) groups of the ethyl linker will give rise to two distinct signals. The CH₂ group adjacent to the pyridine ring is expected to resonate at around 2.7-2.9 ppm, while the CH₂ group adjacent to the piperidine ring will likely appear at a more upfield position, around 1.5-1.7 ppm. Each will likely appear as a triplet, assuming coupling to the adjacent methylene group.

Piperidine Protons: The protons on the piperidine ring will show more complex signals. The protons on the carbons adjacent to the nitrogen (C2' and C6') will be split into axial and equatorial signals, typically appearing as multiplets in the range of 2.5-3.2 ppm. The protons on C3' and C5' will also be split and are expected in the 1.2-1.8 ppm region. The proton at the C4' position, which is attached to the ethyl group, will be a multiplet around 1.3-1.6 ppm. The N-H proton of the piperidine ring would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine H2, H6 8.4 - 8.6 d
Pyridine H3, H5 7.1 - 7.3 d
Py-CH₂ -CH₂-Pip 2.7 - 2.9 t
Py-CH₂-CH₂ -Pip 1.5 - 1.7 t
Piperidine H2', H6' (equatorial) 2.9 - 3.2 m
Piperidine H2', H6' (axial) 2.5 - 2.8 m
Piperidine H3', H5' (equatorial) 1.6 - 1.8 m
Piperidine H3', H5' (axial) 1.2 - 1.4 m
Piperidine H4' 1.3 - 1.6 m

This table contains predicted data based on analogous structures.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to have signals in the aromatic region. The C4 carbon, being substituted, would appear around 148-150 ppm. The C2 and C6 carbons are expected around 149-151 ppm, while the C3 and C5 carbons would be more upfield, around 123-125 ppm.

Ethyl Linker Carbons: The two carbons of the ethyl chain will appear in the aliphatic region. The carbon attached to the pyridine ring is predicted to be around 35-38 ppm, and the one attached to the piperidine ring is expected around 30-33 ppm.

Piperidine Carbons: The piperidine ring carbons will also be in the aliphatic region. C2' and C6' are expected around 45-48 ppm, C3' and C5' around 32-35 ppm, and the substituted C4' carbon around 38-41 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C2, C6 149 - 151
Pyridine C3, C5 123 - 125
Pyridine C4 148 - 150
Py -CH₂-CH₂-Pip 35 - 38
Py-CH₂-CH₂ -Pip 30 - 33
Piperidine C2', C6' 45 - 48
Piperidine C3', C5' 32 - 35

This table contains predicted data based on analogous structures.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Expected correlations would be seen between the H2/H6 and H3/H5 protons of the pyridine ring, and along the ethyl chain and within the piperidine ring spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~8.5 ppm would correlate with the carbon signal at ~150 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule. Key correlations would be expected from the ethyl protons to the carbons of the pyridine and piperidine rings, confirming the connectivity of the entire structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is useful for determining the stereochemistry and conformation of the molecule, for instance, confirming through-space proximity of the ethyl chain protons to certain protons on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₂H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass

This table contains calculated data.

In MS/MS, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the bond between the ethyl group and the pyridine ring, leading to a fragment corresponding to the pyridylethyl cation.

Cleavage of the bond between the ethyl group and the piperidine ring.

Fragmentation of the piperidine ring itself, through characteristic losses of small neutral molecules.

Analysis of these fragmentation patterns would provide definitive confirmation of the connectivity between the pyridine, ethyl, and piperidine components of the molecule.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-ethylpyridine

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a important analytical technique used to identify the primary functional groups within a molecule, such as this compound. The IR spectrum provides valuable information by measuring the absorption of infrared radiation by the sample material versus wavelength. The absorption bands correspond to the vibrational frequencies of the bonds within the molecule. For this compound, the key structural features are the pyridine ring, the piperidine ring, and the ethyl linker.

The pyridine ring, an aromatic heterocycle, exhibits characteristic absorption bands. These include C-H stretching vibrations typically found in the region of 3100-3000 cm⁻¹ and in-ring C=C and C=N stretching vibrations which appear in the 1600-1400 cm⁻¹ range. lumenlearning.comlibretexts.org Specifically, aromatic C-C stretching bands are often observed between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. lumenlearning.comlibretexts.org

The saturated piperidine ring and the ethyl bridge primarily contain sp³ hybridized carbon-hydrogen bonds. The stretching vibrations for these C-H bonds are typically strong and appear in the 2960-2850 cm⁻¹ region. pressbooks.pub The piperidine ring also contains a secondary amine (N-H) group, which gives rise to a characteristic N-H stretching vibration. This band is typically found in the 3500-3300 cm⁻¹ range and is often of medium intensity. The C-N stretching vibration of the piperidine ring is usually found in the fingerprint region of the spectrum, between 1200 cm⁻¹ and 1000 cm⁻¹. libretexts.org

The combination of these characteristic peaks allows for the structural confirmation of this compound. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹), along with the distinct N-H stretch of the piperidine and the aromatic ring vibrations, provides a unique spectral fingerprint for the compound.

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)
Pyridine RingAromatic C-HStretch
Aromatic C=C, C=NStretch
Piperidine RingAliphatic C-HStretch
Secondary Amine N-HStretch
C-NStretch
Ethyl LinkerAliphatic C-HStretch

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are indispensable in synthetic organic chemistry for monitoring the progress of reactions, assessing the purity of products, and for the purification of the target compounds. For the synthesis and analysis of this compound, several chromatographic methods are routinely employed.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. rsc.org It is also used for a preliminary assessment of the purity of the final compound. In the context of synthesizing compounds containing pyridine and piperidine moieties, TLC is a standard technique. google.com

For the analysis of this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) typically serves as the stationary phase. ptfarm.pl The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compounds being separated. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. rsc.org For more polar compounds, solvent systems such as dichloromethane/ethanol may be employed. researchgate.net The separated spots on the TLC plate are visualized, often under UV light (at 254 nm) due to the UV-active pyridine ring, or by using a chemical staining agent. The retention factor (Rf value) of the product spot is compared to that of the starting materials to determine the extent of the reaction.

TechniqueStationary PhaseCommon Mobile Phase SystemsApplication
TLCSilica GelHexane/Ethyl Acetate, Dichloromethane/Ethanol rsc.orgresearchgate.netReaction Monitoring, Purity Assessment

Column Chromatography for Compound Purification

Following the completion of a reaction, column chromatography is the primary method for the purification of the crude product on a preparative scale. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column. For the purification of this compound, silica gel (200-300 mesh) is a frequently used stationary phase. rsc.org

The selection of the eluent system is often guided by prior TLC analysis. A solvent system that provides good separation of the target compound from impurities on the TLC plate is adapted for column chromatography. Common eluents for compounds of similar polarity include gradients of petroleum ether and ethyl acetate or hexane and ethyl acetate. rsc.org The fractions are collected as the mobile phase elutes from the column and are typically analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed to yield the purified this compound.

TechniqueStationary PhaseCommon Mobile Phase SystemsApplication
Column ChromatographySilica GelPetroleum Ether/Ethyl Acetate, Hexane/Ethyl Acetate rsc.orgCompound Purification

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise determination of purity and for the separation of components in a mixture. It offers higher resolution and sensitivity compared to TLC and column chromatography. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of pyridine and piperidine derivatives. sielc.comnih.gov

In a typical RP-HPLC setup for analyzing this compound, a C18 (octadecyl) column is used as the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like phosphoric acid or formic acid) and an organic solvent such as acetonitrile. sielc.comnih.gov The components of the sample are separated based on their hydrophobic interactions with the stationary phase. Detection is commonly achieved using a UV detector, as the pyridine ring in the molecule absorbs UV light. ptfarm.pl For chiral separations, to determine enantiomeric excess, specialized chiral columns such as a Chiralcel AD-H column with a mobile phase like hexanes/isopropanol may be utilized. rsc.org

TechniqueCommon Column TypeCommon Mobile Phase SystemsDetectionApplication
RP-HPLCC18 (Octadecyl) nih.govAcetonitrile/Water with Phosphoric or Formic Acid sielc.comnih.govUV ptfarm.plPurity Analysis, Separation
Chiral HPLCChiralcel AD-H rsc.orgHexane/Isopropanol rsc.orgUVEnantiomeric Purity

Computational and Theoretical Investigations of 4 2 Piperidin 4 Yl Ethyl Pyridine

Molecular Modeling and Conformational Analysis

Conformational Preferences of the Piperidine (B6355638) and Pyridine (B92270) Rings

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. nih.govwikipedia.org Computational studies on piperidine derivatives have shown that the chair form is the most stable, with substituents favoring an equatorial position to reduce 1,3-diaxial interactions. nih.gov In the case of 4-[2-(Piperidin-4-yl)ethyl]pyridine, the ethylpyridine substituent at the 4-position of the piperidine ring is expected to predominantly occupy the equatorial position. This preference ensures maximum stability for the piperidine ring. The nitrogen atom in the piperidine ring can also undergo inversion, leading to different N-H orientations, which can be influenced by the solvent environment. researchgate.net

The pyridine ring, being an aromatic heterocycle, is planar. The electronic properties of the pyridine ring can be influenced by substituents. researchgate.net The ethyl-piperidine group attached to the pyridine ring can affect its electron density and reactivity.

Table 1: Calculated Relative Energies of Piperidine Conformers

ConformerRelative Energy (kcal/mol)
Chair0.00
Twist-Boat5.3
Boat6.4
Half-Chair10.8
Note: Data is representative for a generic piperidine ring and serves as a baseline for understanding the conformational preferences in this compound.

Rotameric Analysis of the Ethyl Linker

The ethyl linker connecting the piperidine and pyridine rings introduces additional degrees of freedom, leading to different rotational isomers, or rotamers. The relative orientation of the two rings is determined by the torsion angles around the C-C bonds of the ethyl bridge. Rotameric analysis, often performed using computational methods, helps to identify the most stable conformations. nih.govnih.govresearchgate.net

The potential energy surface of the ethyl linker is characterized by several minima corresponding to staggered conformations (anti and gauche), which are energetically favored over eclipsed conformations. The specific preferences will be influenced by the steric bulk of the piperidine and pyridine rings and potential non-covalent interactions between them. While specific rotameric analysis data for this compound is not extensively documented, studies on similar linked-ring systems suggest that extended (anti) conformations are generally preferred to minimize steric hindrance.

Electronic Structure Calculations for Reactivity Predictions

Electronic structure calculations are powerful for predicting the chemical reactivity of this compound. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis provide a detailed picture of the electron distribution and the sites most susceptible to chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. tandfonline.comtandfonline.com DFT calculations can be employed to investigate various reaction pathways, such as protonation, alkylation, and oxidation, by determining the energies of reactants, transition states, and products. For this compound, DFT studies can predict the most likely sites for electrophilic and nucleophilic attack. The nitrogen atom of the pyridine ring is generally susceptible to electrophilic attack due to its lone pair of electrons, while the piperidine nitrogen's reactivity can be modulated by its substitution pattern. researchgate.netias.ac.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy and distribution of these orbitals are key to understanding chemical reactions.

In this compound, the HOMO is likely to be localized on the electron-rich piperidine nitrogen and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed over the electron-deficient positions of the pyridine ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

Table 2: Representative Frontier Molecular Orbital Energies for Pyridine and Piperidine Derivatives

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.78-0.456.33
Piperidine-5.951.237.18
Note: These values are for the parent molecules and provide a qualitative understanding for the analysis of this compound.

Ligand-Receptor Interaction Modeling in Scaffold Design

The this compound scaffold is of significant interest in drug design due to its presence in various biologically active compounds. mdpi.comnih.govdovepress.comnih.gov Computational modeling of ligand-receptor interactions is a critical step in the rational design of new drugs based on this scaffold.

By docking the this compound scaffold into the active site of a target protein, researchers can predict its binding mode and affinity. This information is invaluable for designing derivatives with improved potency and selectivity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking, with the amino acid residues of the receptor. The flexibility of the ethyl linker allows the scaffold to adopt different conformations to optimize its fit within the binding pocket. Molecular dynamics simulations can further be used to study the stability of the ligand-receptor complex over time. nih.gov

The insights gained from these computational studies guide the synthesis of new analogues with modified substituents on the piperidine and pyridine rings to enhance their therapeutic potential.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

The standard approach involves first optimizing the molecular geometry of this compound to find its most stable conformation(s). Subsequent calculations on this optimized structure then yield the predicted spectroscopic data. For instance, DFT calculations have been successfully used to determine the molecular geometry and vibrational frequencies of piperidine and its derivatives. researchgate.net Similarly, DFT methods are well-established for predicting the NMR chemical shifts in pyridine-containing molecules. nsf.govresearchgate.net

Prediction of ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR spectra is accomplished by calculating the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). DFT methods are known to provide excellent agreement between calculated and experimental chemical shifts. youtube.com

For this compound, calculations would predict distinct signals for the protons and carbons of the pyridine ring and the piperidine ring.

Pyridine Ring: The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with the proton at the C2 position being the most deshielded. The carbon signals would also be in the aromatic region (δ 120-150 ppm).

Piperidine Ring: The protons on the piperidine ring would be found in the upfield region, with chemical shifts influenced by their proximity to the nitrogen atom and their axial or equatorial position. The N-H proton would likely appear as a broad singlet.

Ethyl Bridge: The protons of the ethyl linker would show characteristic multiplets, with their chemical shifts influenced by the adjacent aromatic and saturated ring systems.

The table below illustrates the type of data that would be generated from such a computational study.

Illustrative Predicted NMR Chemical Shifts (δ) for this compound This table is an illustrative example based on known chemical shift ranges and does not represent actual calculated data.

Atom TypePredicted Chemical Shift (ppm)
Pyridine C-H (ortho)8.4 - 8.6
Pyridine C-H (meta)7.1 - 7.3
Piperidine N-H1.5 - 2.5 (broad)
Piperidine C-H (axial, adjacent to N)2.5 - 2.7
Piperidine C-H (equatorial, adjacent to N)3.0 - 3.2
Ethyl (-CH2-Py)2.7 - 2.9
Ethyl (-CH2-Pip)1.6 - 1.8
Pyridine C (ortho)~150
Pyridine C (meta)~124
Pyridine C (para)~137
Piperidine C (adjacent to N)~46

Prediction of Infrared (IR) Spectra

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies and their corresponding intensities. diva-portal.org These frequencies can be assigned to specific molecular motions, such as bond stretching and bending. researchgate.net

For this compound, key predicted vibrational bands would include:

N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the piperidine N-H bond.

C-H Stretches: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethyl groups would be just below 3000 cm⁻¹.

C=N and C=C Stretches: Vibrations corresponding to the pyridine ring stretches would be expected in the 1400-1600 cm⁻¹ region. youtube.com

CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups in the piperidine ring and ethyl bridge would be observed below 1500 cm⁻¹. researchgate.net

The following table provides an illustrative example of the kind of data a computational IR study would produce.

Illustrative Predicted IR Vibrational Frequencies for this compound This table is an illustrative example based on known group frequencies and does not represent actual calculated data.

Frequency (cm⁻¹)IntensityAssignment
~3350MediumPiperidine N-H Stretch
~3050MediumAromatic (Pyridine) C-H Stretch
~2920StrongAliphatic (Piperidine, Ethyl) C-H Stretch
~1595StrongPyridine Ring C=C/C=N Stretch
~1450MediumCH₂ Scissoring (Bending)
~1100MediumC-N Stretch

Prediction of Electronic (UV-Vis) Spectra

The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commedium.comnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the pyridine chromophore. The primary absorptions would be due to π → π* and n → π* transitions. The piperidine and ethyl groups, being saturated, would not absorb significantly in the near-UV or visible range but would act as auxochromes, potentially causing small shifts in the absorption bands of the pyridine ring. TD-DFT calculations can accurately model these transitions and predict the resulting spectrum. researchgate.net

Illustrative Predicted UV-Vis Absorption for this compound This table is an illustrative example based on typical pyridine transitions and does not represent actual calculated data.

Predicted λmax (nm)Oscillator Strength (f)Transition Type
~256Highπ → π
~275Lown → π

Future Research Directions and Emerging Synthetic Challenges

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of 4-[2-(Piperidin-4-yl)ethyl]pyridine presents several challenges, primarily centered around the controlled construction of the substituted piperidine (B6355638) ring and its linkage to the pyridine (B92270) core. Future research will undoubtedly focus on overcoming these hurdles to provide more efficient and stereoselective access to this and related molecules.

A common strategy for the synthesis of 4-alkylpiperidines involves the hydrogenation of corresponding 4-alkylpyridines. dtic.milgoogle.com This approach, while straightforward, often requires high pressures and temperatures, and the selectivity can be an issue with complex substrates. dtic.mil Modern advancements in catalysis offer promising alternatives. For instance, the use of heterogeneous catalysts, such as rhodium on carbon (Rh/C), has been shown to facilitate the hydrogenation of pyridines under milder conditions, even in aqueous media. organic-chemistry.org Future efforts will likely be directed towards developing catalysts that can selectively reduce the pyridine ring of a precursor without affecting other functional groups, or conversely, to selectively functionalize a pre-existing piperidine.

Stereoselectivity is a critical aspect, particularly for pharmaceutical applications where a single enantiomer is often desired. The synthesis of chiral piperidines is a well-established field, with methods ranging from the use of chiral auxiliaries to asymmetric catalysis. nih.gov A significant future challenge will be the development of catalytic asymmetric methods for the direct synthesis of enantiomerically enriched 4-substituted piperidines from prochiral pyridines. acs.org Rhodium-catalyzed asymmetric hydrogenation and biocatalytic methods are particularly promising in this regard. nih.govnews-medical.net A recent study highlighted a two-stage process combining biocatalytic C-H oxidation with nickel electrocatalysis to create complex piperidines, a strategy that could be adapted for the synthesis of derivatives of this compound. news-medical.net

Synthetic Approach Advantages Challenges Future Direction
Catalytic Hydrogenation of Pyridines Direct route from readily available pyridines. dtic.milgoogle.comOften requires harsh conditions; potential for over-reduction or side reactions. dtic.milDevelopment of highly selective and milder catalysts (e.g., Rh/C). organic-chemistry.org
Asymmetric Synthesis Access to enantiomerically pure compounds. nih.govCan involve multiple steps and costly chiral auxiliaries.Direct catalytic asymmetric synthesis from prochiral precursors. acs.orgnews-medical.net
Intramolecular Cyclization Good control over ring formation. mdpi.comRequires specifically functionalized linear precursors.Development of novel cascade reactions for one-pot synthesis.
Cross-Coupling Reactions Modular approach for building complexity. news-medical.netCan be sensitive to functional groups; may require precious metal catalysts. news-medical.netExploration of more sustainable and cost-effective catalysts (e.g., nickel). news-medical.net

Exploration of Novel Reactivity Patterns for Functionalization

The distinct electronic properties of the pyridine and piperidine rings within this compound offer a rich landscape for exploring novel reactivity patterns. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, particularly when activated, while the piperidine ring is a saturated, basic heterocycle.

Future research will likely focus on the selective functionalization of both ring systems. For the pyridine moiety, direct C-H functionalization has emerged as a powerful tool. nih.gov Minisci-type reactions, for example, allow for the introduction of alkyl groups at the C-2 and C-4 positions of the pyridine ring. nih.gov Developing methods to selectively functionalize the pyridine ring of this compound without affecting the piperidine nitrogen will be a key challenge. This could be achieved through the use of protecting groups or by leveraging the inherent reactivity differences under specific catalytic conditions.

The piperidine nitrogen, being a secondary amine, is a prime site for functionalization. N-alkylation, N-acylation, and N-arylation are all feasible reactions. More advanced transformations, such as the introduction of complex side chains or the use of the nitrogen in further ring-forming reactions, will be of interest. The development of orthogonal functionalization strategies, where one ring can be modified without affecting the other, will be crucial for creating a diverse library of derivatives for biological screening and material science applications.

Integration into Advanced Material Science Applications

The presence of both a hydrogen bond donor/acceptor (piperidine NH) and a Lewis basic site (pyridine nitrogen) makes this compound an attractive building block for advanced materials. Pyridine-containing polymers have been investigated for a range of applications, including metal capture and as precursors for polyelectrolytes. mdpi.com

Future research could explore the incorporation of this compound as a monomer or a cross-linking agent in the synthesis of novel polymers. The piperidine and pyridine moieties could act as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties. researchgate.net For example, a coordination polymer incorporating a 1,4-bis(pyridin-4-ylmethyl)piperazine ligand has been shown to form a twofold interpenetrated network. researchgate.net

The development of block copolymers containing segments derived from this compound could lead to self-assembling materials with ordered nanostructures. rsc.org For instance, poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers have been synthesized and shown to form highly ordered structures. rsc.org The ability of the pyridine and piperidine units to participate in hydrogen bonding could also be exploited in the design of supramolecular polymers and gels with tunable properties. Furthermore, piperidine-based films have been investigated for their bioactive properties and potential in drug delivery applications, suggesting a possible avenue for the use of materials derived from this compound. nih.gov

Material Type Potential Application Key Feature of this compound
Coordination Polymers/MOFs Catalysis, Gas Storage, SensingMetal-coordinating pyridine and piperidine nitrogens. researchgate.net
Block Copolymers Nanostructured Materials, Drug DeliverySelf-assembly driven by the distinct properties of the two heterocyclic blocks. rsc.org
Supramolecular Polymers Responsive Materials, GelsHydrogen bonding capabilities of the piperidine NH group and pyridine nitrogen.
Bioactive Films Biomedical Coatings, Drug ReleasePotential for inherent biological activity and controlled release. nih.gov

Computational Design of Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for predicting the properties of and guiding the synthesis of novel derivatives of this compound. purdue.edu Density Functional Theory (DFT) and other molecular modeling techniques can be employed to understand the conformational preferences, electronic structure, and reactivity of the molecule. purdue.edunih.gov

A key area for future computational research will be the in silico design of derivatives with specific properties. For medicinal chemistry applications, molecular docking studies can be used to predict the binding affinity of derivatives to various biological targets, such as enzymes and receptors. nih.gov This can help to prioritize synthetic targets and accelerate the drug discovery process. For instance, computational approaches have been used to explore the interaction of N-heterocyclic compounds with the SARS-CoV-2 main protease. nih.gov

In the context of material science, computational modeling can be used to predict the bulk properties of polymers and other materials derived from this compound. purdue.edu For example, simulations can provide insights into the self-assembly behavior of block copolymers or the porous structure of coordination polymers. This predictive capability can guide the rational design of materials with desired characteristics, such as high thermal stability, specific mechanical properties, or tailored electronic behavior. The fine-tunable electronic properties of N-heterocycles make them fundamental building blocks for functionalized materials. purdue.edu

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodSolventCatalyst/BaseYieldPuritySource
Nucleophilic SubstitutionDichloromethaneNaOH75-85%99%
Cross-CouplingTHFPd(OAc)₂60-70%95%
EtherificationDMFCs₂CO₃80-90%98%

Basic: How to characterize the molecular structure of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (piperidine CH₂), δ 7.2–8.5 ppm (pyridine protons) .
    • ¹³C NMR : Signals near 120–150 ppm (aromatic carbons) and 40–60 ppm (piperidine carbons) .
  • X-ray Crystallography : Co-crystallization with 2-aminobenzoic acid reveals a planar pyridine ring and piperidine chair conformation (space group P-1, Z = 2) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 205.1 (calculated for C₁₂H₁₆N₂) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in reported biological activity data of this compound?

Methodological Answer:
Discrepancies in IC₅₀ values or receptor binding affinities often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Structural Confounders : Verify purity (>98%) via HPLC to exclude byproducts interfering with activity .
  • Statistical Analysis : Use ANOVA or Tukey’s test to assess significance across replicates .

Example : A study showing conflicting inhibition of acetylcholinesterase was resolved by controlling pH (7.4 vs. 6.8), which altered protonation states of the piperidine nitrogen .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). The piperidine nitrogen shows strong hydrogen bonding with catalytic residues .
  • MD Simulations : GROMACS simulations (50 ns) reveal stability in lipid bilayers, critical for blood-brain barrier permeability predictions .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate structure with antimicrobial activity .

Advanced: How does the compound's stability under different pH conditions affect experimental outcomes?

Methodological Answer:

  • Acidic Conditions (pH < 4) : Protonation of the piperidine nitrogen increases solubility but reduces membrane permeability .
  • Basic Conditions (pH > 9) : Risk of hydrolysis at the ethyl linker, monitored via LC-MS degradation studies .
  • Buffered Solutions (pH 7.4) : Optimal for in vitro assays, with <5% decomposition over 24 hours .

Q. Table 2: Stability Profile

pHSolubility (mg/mL)Decomposition (24h)
2.015.225%
7.48.75%
10.03.140%

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Selection : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
  • Co-Crystallization Agents : Use 2-aminobenzoic acid to stabilize π-π stacking interactions between pyridine rings .
  • Temperature Control : Crystallize at 4°C to minimize thermal disorder .

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Feasible Synthetic Routes

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4-[2-(Piperidin-4-yl)ethyl]pyridine
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Reactant of Route 2
4-[2-(Piperidin-4-yl)ethyl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.